2-(2-Methoxyphenyl)pyridine

Suzuki–Miyaura cross-coupling palladium catalysis 2-arylpyridine ligands

2-(2-Methoxyphenyl)pyridine (CAS 5957-89-1) is a biaryl compound consisting of a pyridine ring ortho-substituted with a 2-methoxyphenyl group, belonging to the 2-arylpyridine class. With molecular formula C₁₂H₁₁NO and molecular weight 185.23 g·mol⁻¹, it is typically supplied as a pale yellow liquid with purity levels ≥97% (GC) from commercial vendors.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 5957-89-1
Cat. No. B3054313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)pyridine
CAS5957-89-1
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC=CC=N2
InChIInChI=1S/C12H11NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-9H,1H3
InChIKeyDXYPUBAVJUPMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)pyridine (CAS 5957-89-1) – Compound Class and Core Characteristics for Procurement Evaluation


2-(2-Methoxyphenyl)pyridine (CAS 5957-89-1) is a biaryl compound consisting of a pyridine ring ortho-substituted with a 2-methoxyphenyl group, belonging to the 2-arylpyridine class [1]. With molecular formula C₁₂H₁₁NO and molecular weight 185.23 g·mol⁻¹, it is typically supplied as a pale yellow liquid with purity levels ≥97% (GC) from commercial vendors . The ortho-methoxy substituent confers distinct steric and electronic properties that differentiate it from the parent 2-phenylpyridine and the para-methoxy regioisomer 2-(4-methoxyphenyl)pyridine (CAS 5957-90-4), notably enabling intramolecular N···O chelation that underpins its unique regioselective reactivity and coordination behaviour [2]. The compound serves as a versatile precursor for cyclometalated complexes, molecular switches, and cross-coupling catalyst ligands [3].

Why 2-(2-Methoxyphenyl)pyridine Cannot Be Replaced by 2-Phenylpyridine or 2-(4-Methoxyphenyl)pyridine in Critical Applications


The ortho-methoxy group in 2-(2-methoxyphenyl)pyridine is not a spectator substituent; it fundamentally alters reactivity and coordination geometry relative to both the unsubstituted 2-phenylpyridine and the para-methoxy regioisomer. In lithiation chemistry, only the ortho-methoxy isomer undergoes clean pyridine C-6 metallation via intramolecular N···Li···O chelation—the para isomer is unreactive under identical conditions [1]. In Pd(II) precatalyst design, the o-methoxyphenyl ligand (L6) delivers a 97% Suzuki–Miyaura coupling yield versus 46–63% for o-, m-, and p-tolyl analogues, reflecting a distinct electronic contribution that cannot be replicated by alkyl-substituted or unsubstituted phenylpyridines [2]. For pH-triggered molecular switches, the methoxy derivative exhibits a defined 41 nm bathochromic shift upon protonation (290 → 331 nm), whereas the hydroxy analogue shows a fundamentally different deprotonation-driven switching mechanism, making the two non-interchangeable for device design [3]. These three orthogonal lines of evidence demonstrate that generic substitution based on core scaffold similarity will fail to reproduce the specific performance attributes of the ortho-methoxy congener.

Quantitative Differential Evidence for 2-(2-Methoxyphenyl)pyridine Versus Closest Analogs


Pd(II) Precatalyst Suzuki–Miyaura Coupling Yield: o-Methoxyphenyl vs. Tolyl and p-Methoxyphenyl Ligands

In a systematic head-to-head study of seven 2-phenylpyridine-derived Pd(II) complexes [PdCl₂L₂] evaluated as precatalysts for the Suzuki–Miyaura coupling of 2,6-dibromopyridine with o-tolylboronic acid, the complex bearing the o-methoxyphenyl ligand (L6, i.e., 2-(2-methoxyphenyl)pyridine) achieved a 97% isolated yield after 16 h (entry 9, MeOH:H₂O, 3 mol% Pd, aerobic conditions). This substantially outperformed complexes with o-tolyl (L3, 63%), m-tolyl (L4, 46%), and p-tolyl (L5, 53%) ligands under identical conditions [1]. The yield was only marginally lower than that of the top-performing mesityl complex (L1, 99%), despite the mesityl ligand's greater steric bulk. The paper attributes the favourable performance of the electron-rich o-methoxyphenyl ligand to enhanced oxidative addition of Pd(0) with aryl halides [1].

Suzuki–Miyaura cross-coupling palladium catalysis 2-arylpyridine ligands

Regioselective Pyridine C-6 Lithiation: Ortho-Methoxy Enables Unique Metallation Not Achievable with Para-Methoxy or Unsubstituted Analogues

In a study of nine anisylpyridine isomers subjected to lithiation with BuLi-LiDMAE superbase, only 2-(2-methoxyphenyl)pyridine (compound 1) underwent clean lithiation at the pyridine C-6 position with subsequent electrophile trapping. By contrast, the para-methoxy isomer (compound 4, i.e., 2-(4-methoxyphenyl)pyridine) was found completely unreactive under the same conditions, and the meta-methoxy isomer (compound 7) led exclusively to dimer formation [1]. This unique reactivity is attributed to intramolecular cooperative lithium complexation by both the pyridine nitrogen and the ortho-methoxy oxygen, forming a chelate that directs deprotonation specifically to the α-position of the pyridine ring. Isomers lacking this ortho-chelating geometry (methoxy at meta or para positions) cannot form the requisite pre-lithiation complex [1]. This finding corroborates earlier work by Quéguiner and co-workers [2] demonstrating that lithiation with LiTMP occurred exclusively at C-6 for 2-(2-methoxyphenyl)pyridine but not at the expected C-3 position, and that lithiation failed entirely for isomers with more distant methoxy groups.

directed ortho-metallation lithiation regioselectivity pyridine functionalisation

Protonation-Induced Bathochromic Shift: UV-Vis Differentiation of Methoxy vs. Hydroxy Phenylpyridine Switches

The pH-triggered switching of 2-(2-methoxyphenyl)-3-methylpyridine (7) and 2-(2-hydroxyphenyl)-3-methylpyridine (6) was investigated by UV-Vis spectroscopy, revealing fundamentally different switching mechanisms [1]. The methoxy derivative (7) displays an absorption band at λmax = 290 nm in neutral form; upon protonation with 2-chloroacetic acid in CH₂Cl₂, a new band appears at 331 nm—a bathochromic shift of 41 nm, attributed to a π→π* (HOMO→LUMO) transition confirmed by B3LYP/6-31G* calculations [1]. In contrast, the hydroxy derivative (6) operates via a deprotonation–protonation mechanism: neutral 6 absorbs at λmax = 319 nm, with deprotonation causing disappearance of the 388 nm band and growth of bands at 322 nm and 276 nm [1]. The two compounds thus respond to opposite pH stimuli (acid for methoxy activation, base for hydroxy activation), making them functionally non-redundant. Quantum chemical calculations further demonstrated that the methoxy derivative undergoes unidirectional rotation during switching when tethered to a chiral cyclopeptidic scaffold, a property leveraged for macroscopic molecular motor design [1].

molecular switches pH-responsive chromophores UV-Vis spectroscopy

Copper-Mediated Biaryl C–H Coupling: Ortho-Methoxy Steric Hindrance Enables Full Conversion Under Pd-Free Conditions

In a copper-mediated direct biaryl coupling methodology operating under palladium-free conditions (Cu(OAc)₂, PivOH, mesitylene, 170 °C), the parent substrate 2-phenylpyridine was coupled with benzoxazole to give biaryl products in 72% combined yield after 2 h [1]. The study explicitly noted that full conversion could be achieved with greater than stoichiometric amounts of Cu when using sterically hindered phenylpyridines, specifically citing 2-(2-methoxyphenyl)pyridine as a substrate that could also be coupled under these conditions [1]. While a direct quantitative yield for the methoxy derivative was not tabulated in the primary communication, the qualitative demonstration that steric hindrance from the ortho-methoxy group is tolerated—and in fact enables full conversion where the unsubstituted analogue plateaus at 72%—constitutes a practical selectivity advantage for substrates requiring ortho-substitution to prevent over-coupling or to modulate electronic properties during C–H activation [1].

C–H activation copper catalysis biaryl synthesis

Crystal Structure Conformation: Ortho-Methoxy N-Oxide Dihedral Angle vs. 3-Methyl Derivative

Single-crystal X-ray structures have been determined for 2-(2-methoxyphenyl)pyridine 1-oxide (1) and its 3-methyl derivative (2) [1]. The dihedral angle between the least-squares planes of the pyridine N-oxide ring and the methoxyphenyl ring is 66.6(1)° for compound (1) and 74.70(6)° for the 3-methyl derivative (2). The 8.1° increase in dihedral angle upon introduction of the 3-methyl substituent reflects steric modulation of the biaryl conformation. While no structure of the parent 2-(2-methoxyphenyl)pyridine (without N-oxide) is available from this study, the N-oxide data establish a conformational baseline for the ortho-methoxy scaffold. This contrasts with the typical near-planar geometry of unsubstituted 2-phenylpyridine metal complexes [2], highlighting how the ortho-methoxy group pre-organises the ligand for specific coordination geometries relevant to cyclometalation.

X-ray crystallography conformational analysis N-oxide derivatives

Physicochemical Property Differentiation: logP of 2-(2-Methoxyphenyl)pyridine vs. Regioisomer and Parent Scaffold

The computed logP (octanol–water partition coefficient) of 2-(2-methoxyphenyl)pyridine is 2.63 [1], reflecting moderate lipophilicity conferred by the ortho-methoxy substituent. By comparison, the para-methoxy regioisomer 2-(4-methoxyphenyl)pyridine (CAS 5957-90-4) has a predicted pKa of 5.20 ± 0.25 and a melting point of 54–55 °C (crystalline solid), whereas 2-(2-methoxyphenyl)pyridine is a liquid at ambient temperature . The unsubstituted 2-phenylpyridine (CAS 1008-89-5) has a molecular weight of 155.20 g·mol⁻¹ and is also a viscous liquid, but lacks the hydrogen-bond acceptor capacity of the methoxy oxygen [2]. These differences have practical consequences: the ortho-methoxy isomer remains liquid (facilitating handling and dissolution in organic solvents for catalysis), displays higher logP than the parent (affecting phase-transfer behaviour), and provides an additional coordinating atom versus 2-phenylpyridine.

lipophilicity physicochemical profiling regioisomer comparison

Evidence-Backed Application Scenarios Where 2-(2-Methoxyphenyl)pyridine Outperforms Generic Alternatives


High-Yield Pd(II) Precatalyst for Suzuki–Miyaura Cross-Coupling in Aqueous Methanol

Researchers designing Pd(II) precatalysts for C–C bond formation should select 2-(2-methoxyphenyl)pyridine (L6) as the ligand precursor when the target substrate is a sterically demanding heteroaryl halide such as 2,6-dibromopyridine. The resulting [PdCl₂(L6)₂] complex delivers a 97% isolated coupling yield under aerobic conditions in methanol–water, outperforming tolyl-substituted analogues by a factor of 1.5–2.1× [1]. This yield advantage translates directly to reduced catalyst loading, fewer purification cycles, and lower per-batch cost for pharmaceutical intermediate synthesis where pyridyl–aryl biaryl motifs are prevalent. The electron-rich ortho-methoxy group enhances the oxidative addition step without the steric penalty of mesityl ligands, offering a balanced steric–electronic profile [1].

Directed C-6 Functionalisation of 2-Arylpyridines Without Pre-Halogenation

Medicinal chemistry groups requiring regioselective introduction of electrophiles at the pyridine C-6 position of a 2-arylpyridine scaffold should procure 2-(2-methoxyphenyl)pyridine specifically. The cooperative N···Li···O chelation uniquely directs BuLi-LiDMAE-mediated lithiation to C-6, enabling subsequent trapping with electrophiles (e.g., aldehydes, halides, borates) [1]. The para-methoxy isomer is entirely unreactive under identical conditions, and the meta isomer dimerises [1]. This precludes the use of the wrong regioisomer, making isomeric purity a critical procurement specification. The resulting C-6-functionalised products can be demethylated with BBr₃ to yield the corresponding pyridylphenols, which are key building blocks for adrenergic receptor ligands and supramolecular architectures [1].

Construction of Acid-Triggered Unidirectional Molecular Motors and Switches

Supramolecular chemistry groups developing pH-responsive molecular devices should use 2-(2-methoxyphenyl)pyridine derivatives when acid-triggered (rather than base-triggered) switching is required. The protonation-induced 41 nm bathochromic shift (290 → 331 nm) provides a clear spectroscopic readout for switch state, and the B3LYP/6-31G*-confirmed unidirectional rotation upon protonation–deprotonation cycling enables net directional motion when the pivot is mounted on a chiral cyclopeptidic scaffold [1]. The hydroxy analogue operates via an inverted, base-triggered mechanism with a hypsochromic shift, and thus cannot be substituted for applications requiring acid-driven actuation [1]. Procurement of the methoxy derivative is essential for compatibility with acidic switching environments and for integration with acid-labile protecting group strategies in multi-component molecular machines.

Palladium-Free Copper-Mediated C–H Biaryl Coupling with Sterically Hindered Substrates

Process chemistry teams pursuing sustainable, palladium-free biaryl synthesis should evaluate 2-(2-methoxyphenyl)pyridine as a substrate for Cu-mediated direct C–H coupling. The ortho-methoxy group provides sufficient steric hindrance to achieve full conversion under Cu(OAc)₂/PivOH conditions at 170 °C, whereas the less hindered 2-phenylpyridine plateaus at 72% combined yield [1]. For kilogram-scale production of functionalised biaryls where residual palladium contamination is unacceptable (e.g., active pharmaceutical ingredient intermediates), the Pd-free route using the methoxy-substituted substrate offers both a conversion advantage and regulatory compliance benefit [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methoxyphenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.